2-(Ethylthio)-3-(piperidin-2-yl)pyridine
Description
2-(Ethylthio)-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a piperidin-2-yl moiety at the 3-position. This structure combines sulfur-based electron-donating properties with the conformational flexibility of the piperidine ring, making it relevant in medicinal chemistry for targeting enzymes or receptors with hydrophobic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2S/c1-2-15-12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
InChI Key |
HWSPPMUZNJNIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-(piperidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the ethylthio group using ethylthiol and a suitable catalyst. The reaction conditions typically include moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-3-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)-3-(piperidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-3-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and piperidin-2-yl groups can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Pyridine Core : Common to all analogs, enabling π-π stacking and hydrogen bonding.
- Substituents : Variations in substituents (e.g., halogens, amines, thioethers) significantly alter reactivity and bioactivity.
Representative Analogs:
Physicochemical Properties
Comparative Data:
Notes:
- The ethylthio group increases hydrophobicity (higher LogP) compared to non-sulfur analogs .
Key Routes for Thioether-Functionalized Pyridines:
Nucleophilic Aromatic Substitution :
- Example: Reaction of 2-fluoro-3-iodopyridine with ethanethiolate yields 2-(ethylthio)-3-iodopyridine (4p) in 90% yield .
- Adaptability: This method could be modified to introduce piperidine via Suzuki coupling or reductive amination.
Multi-Step Functionalization :
Biological Activity
2-(Ethylthio)-3-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into the compound's structure, biological interactions, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${16}$N$_{2}$S. The structure is characterized by a pyridine ring substituted at the 2-position with an ethylthio group and at the 3-position with a piperidine moiety. This unique arrangement potentially influences its interactions with various biological targets, particularly neurotransmitter receptors.
Neurotransmitter Receptor Interaction
Research indicates that this compound may act as a ligand for neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have demonstrated significant activity against these receptors, suggesting that this compound could influence neurological pathways. For instance, derivatives of piperidine have been shown to interact effectively with acetylcholine-binding proteins, which may extend to this compound as well.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Nicotine | Alkaloid | Nicotinic receptor agonist | Natural product from tobacco |
| Epibatidine | Bicyclic alkaloid | Potent analgesic | High affinity for nicotinic receptors |
| Pyridostigmine | Carbamate derivative | Acetylcholinesterase inhibitor | Used in myasthenia gravis treatment |
| This compound | Heterocyclic compound | Potential ligand for neurotransmitter receptors | Unique ethylthio substitution |
This table illustrates how the unique structural features of this compound may contribute to its potential roles in medicinal chemistry and pharmacology.
Case Studies and Research Findings
- Neuropharmacological Studies : Initial findings suggest that compounds similar to this compound can modulate neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders .
- Antimicrobial Evaluation : Although direct studies on this specific compound are scarce, related derivatives have shown promising results against various bacterial strains, indicating that further exploration of this compound's antimicrobial properties could be beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
